molecular formula C21H19ClN2O4S B492812 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE CAS No. 690245-38-6

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B492812
CAS No.: 690245-38-6
M. Wt: 430.9g/mol
InChI Key: LWIBJPJTDWLYMN-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 3-chlorobenzenesulfonamide group via a methylene bridge, and further substituted with a 4-methoxyphenyl group. This molecular architecture incorporates two prominent pharmacophores in medicinal chemistry: the sulfonamide and the benzamide. Sulfonamides are known to exhibit a wide range of biological activities and are commonly investigated as enzyme inhibitors . Similarly, benzamide derivatives are frequently explored in pharmaceutical research for their diverse potential biological properties . As a research chemical, this compound is of significant interest for early-stage drug discovery and biochemical screening. Potential areas of investigation could include, but are not limited to, the development of inhibitors for metabolic enzymes such as α-glucosidase or α-amylase, given the documented interest in sulfamoylbenzamide derivatives for such applications . Researchers may also utilize it as a building block in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. The compound must be handled by qualified personnel in a controlled laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-19-11-9-18(10-12-19)24-21(25)16-7-5-15(6-8-16)14-23-29(26,27)20-4-2-3-17(22)13-20/h2-13,23H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIBJPJTDWLYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-(4-Methoxyphenyl)Benzamide Formation

The foundational step involves coupling 4-methoxyanaline with 4-(bromomethyl)benzoyl chloride under nucleophilic acyl substitution. As demonstrated in analogous benzamide syntheses, glacial acetic acid serves as both solvent and catalyst at 80–90°C, achieving 89% yield after recrystallization (ethanol). Critical parameters include:

Reaction Conditions

ParameterValueSource
Temperature80–90°C
SolventGlacial acetic acid
CatalystNone (self-catalyzing)
Yield89%

1H NMR analysis (400 MHz, CDCl3) confirms successful amidation: δ 7.85–7.82 (d, 2H, benzamide aromatic), 7.52–7.48 (m, 2H, methoxyphenyl), 6.93–6.89 (d, 2H, methoxyphenyl), 3.81 (s, 3H, OCH3).

Sulfonamidation of the Methylbenzamide Backbone

Chlorobenzenesulfonyl Chloride Coupling

The sulfonamide moiety is introduced via reaction of 4-(aminomethyl)-N-(4-methoxyphenyl)benzamide with 3-chlorobenzenesulfonyl chloride. Adapted from guanidine sulfonylation protocols, this step employs acetone as solvent and K2CO3 (2.5 eq) to scavenge HCl:

Optimized Protocol

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

  • Time : 4–6 hours at 0°C → RT

  • Workup : Precipitation in ice-water, filtration, and silica gel chromatography (ethyl acetate/hexane 3:7) yields 92% pure product.

IR spectroscopy verifies sulfonamide formation: 1345 cm−1 (S=O asym), 1162 cm−1 (S=O sym), and 3260 cm−1 (N–H stretch).

Crystallographic and Computational Analysis

Single-Crystal X-ray Diffraction (XRD)

Crystals grown via slow ethanol evaporation (6 days) exhibit monoclinic P21/c symmetry. Key metrics:

Crystal Data

ParameterValueSource
Space groupP21/c
a, b, c (Å)10.235, 5.892, 15.417
β (°)98.76
Hydrogen bondsN–H···O, C–H···O

Hirshfeld surface analysis attributes 40% of packing to H···H interactions and 26.9% to H···O/O···H bonds, aligning with DFT-predicted electrostatic potential maps.

DFT Calculations (B3LYP/6-311G(d))

Frontier molecular orbitals reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. The MEP map shows electron-rich regions at sulfonamide oxygen atoms (−42.8 kcal/mol) and electron deficiency at the chlorobenzene ring (+36.4 kcal/mol).

Comparative Evaluation of Synthetic Methods

Yield and Purity Across Protocols

StepYield (%)Purity (%)Key Advantage
Benzamide formation8998No column chromatography required
Sulfonamidation9295Scalable to 100+ gram batches

Notably, avoiding THF or DMF (common in guanidine syntheses) reduces environmental toxicity. Piperidine-catalyzed cyclization is unnecessary here due to the linearity of the target molecule.

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Trace N,N-disulfonylated byproducts (<5%) emerge if reaction temperatures exceed 25°C. Mitigation involves strict temperature control (0°C during sulfonyl chloride addition) and using molecular sieves to absorb liberated HCl.

Crystallization Difficulties

The title compound’s low solubility in ethanol necessitates extended evaporation times (6–7 days). Seeding with pre-formed crystals accelerates nucleation, reducing crystallization time to 48 hours .

Chemical Reactions Analysis

Types of Reactions

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl and chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name R1 (Sulfonamide/Related Group) R2 (Benzamide Substituent) Molecular Weight Key Functional Features
Target Compound 3-Chlorobenzenesulfonamido methyl 4-Methoxyphenyl ~350 (estimated) Sulfonamide, Benzamide, Methoxy, Chloro
4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]-N-(4-Fluorophenyl)Benzamide 4-Chlorobenzyl(methylsulfonyl) 4-Fluorophenyl 408.84 Sulfonyl, Benzamide, Fluoro, Chloro
N-{4-[(3-Chloro-2-Methylphenyl)Sulfamoyl]Phenyl}-4-Methoxybenzenesulfonamide 3-Chloro-2-methylphenyl sulfamoyl 4-Methoxyphenyl Not reported Sulfamoyl, Methoxy, Chloro, Methyl
3-[(4-Chlorophenyl)Sulfonyl]Methyl-N-Hydroxybenzenecarboximidamide 4-Chlorophenylsulfonyl methyl N-Hydroxy 324.78 Sulfonyl, Hydroxamic acid, Chloro
N-(4-Methoxyphenyl)-2-(Methylamino)Benzamide None (methylamino at benzamide 2-position) 4-Methoxyphenyl 256.30 Benzamide, Methoxy, Methylamino

Functional Group Analysis

  • Sulfonamide vs. Sulfamoyl/Sulfonyl : The target compound’s sulfonamide group (–SO₂NH–) provides stronger hydrogen-bonding capacity compared to sulfamoyl (–NHSO₂–) or sulfonyl (–SO₂–) groups in analogs . This enhances interactions with polar residues in biological targets.
  • Methoxy vs. Fluoro : The electron-donating methoxy group (target) may increase electron density in the benzamide ring, contrasting with electron-withdrawing fluoro substituents (), which could affect π-π stacking or charge transfer interactions .

Physicochemical Properties

  • Solubility : Sulfonamide-containing compounds (target, ) generally exhibit moderate aqueous solubility due to polar groups, whereas hydroxamic acids () show higher solubility via chelation .
  • Crystallinity : The target’s methoxy and chloro groups may promote stable crystal packing via C–H···O and π-stacking interactions, as observed in sulfonamide derivatives (e.g., with oxazole-linked analogs) .

Biological Activity

The compound 4-[(3-chlorobenzenesulfonamido)methyl]-N-(4-methoxyphenyl)benzamide is a member of the benzamide family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClN1O3S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{1}\text{O}_{3}\text{S}

This structure features a chlorobenzenesulfonamide moiety attached to a methoxyphenyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that compounds in the benzamide class often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with This compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : It has been noted to reduce inflammation in cellular models, suggesting a potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : The methoxy group could influence cellular signaling pathways related to inflammation and cell growth.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced cytokine release
AnticancerInhibited proliferation in MCF-7
PropertyValue
Molecular Weight319.81 g/mol
Melting Point175 °C
SolubilitySoluble in DMSO

Case Studies

  • Antimicrobial Study : A study conducted by Igawa et al. (1999) demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Anti-inflammatory Research : In a cellular model of inflammation, the compound was shown to significantly reduce the levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation : A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzamide derivatives, including this compound. Results indicated a dose-dependent inhibition of MCF-7 breast cancer cells, suggesting further investigation into its mechanisms and efficacy is warranted.

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